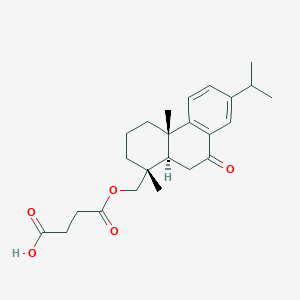
Abiesadine Q
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Abiesadine Q is a diterpene compound isolated from the aerial parts of Abies georgei Orr . It is a chemically distinct entity with the molecular formula C24H32O5 and a molecular weight of 400.51 . This compound is part of a larger group of abietane diterpenes, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
Abiesadine Q can be isolated from the aboveground parts of Abies georgei Orr . The isolation process typically involves extraction with organic solvents followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC) to purify the compound .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from plant sources. advancements in synthetic biology and chemical synthesis may pave the way for scalable production methods in the future.
化学反応の分析
Types of Reactions
Abiesadine Q undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.
科学的研究の応用
Abiesadine Q has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of diterpenes.
Biology: This compound exhibits various biological activities, including antimicrobial and cytotoxic effects.
Industry: The compound’s unique chemical structure makes it a valuable candidate for developing new materials and chemical products.
作用機序
The mechanism by which Abiesadine Q exerts its effects involves interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological activities . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and induce apoptosis in cancer cells .
類似化合物との比較
Abiesadine Q is part of a family of abietane diterpenes, which includes compounds such as abiesadine A, B, and C . These compounds share a similar core structure but differ in their functional groups and side chains. This compound is unique due to its specific arrangement of functional groups, which contributes to its distinct biological activities .
List of Similar Compounds
- Abiesadine A
- Abiesadine B
- Abiesadine C
- Other abietane diterpenes
特性
分子式 |
C24H32O5 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
4-[[(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-1-yl]methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H32O5/c1-15(2)16-6-7-18-17(12-16)19(25)13-20-23(3,10-5-11-24(18,20)4)14-29-22(28)9-8-21(26)27/h6-7,12,15,20H,5,8-11,13-14H2,1-4H3,(H,26,27)/t20-,23-,24+/m0/s1 |
InChIキー |
ZSHVSBCOLVBOLB-NKKJXINNSA-N |
異性体SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)COC(=O)CCC(=O)O)C |
正規SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)COC(=O)CCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


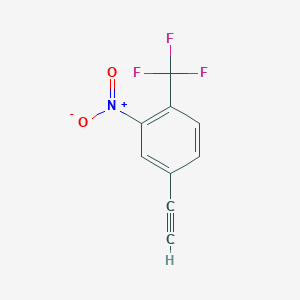
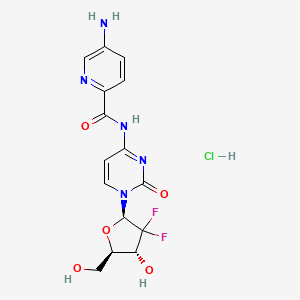
![Methyl 5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13909204.png)


![tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B13909210.png)
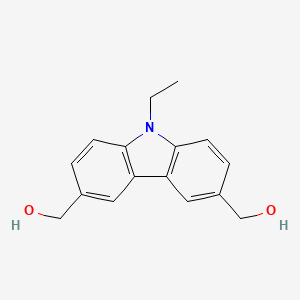
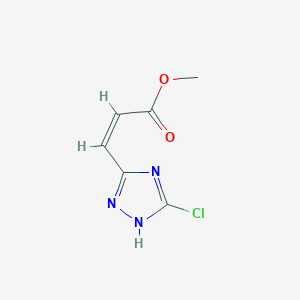
![3-Oxa-9-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride](/img/structure/B13909227.png)
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13909228.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13909241.png)
![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)
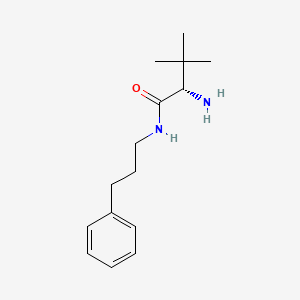
![5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13909254.png)
